

Application of MRI and PET/CT Imaging to Assess Dalcetrapib's Vascular Effects

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Compound of Interest

Compound Name: *Dalcetrapib*

Cat. No.: *B1669777*

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These application notes and protocols provide a detailed overview of the use of Magnetic Resonance Imaging (MRI) and Positron Emission Tomography/Computed Tomography (PET/CT) in evaluating the vascular effects of **Dalcetrapib**, a modulator of Cholesteryl Ester Transfer Protein (CETP). The information is primarily derived from the dal-PLAQUE clinical trial, a landmark study that utilized multimodality imaging to assess the impact of **Dalcetrapib** on atherosclerosis.

Introduction

Dalcetrapib modulates CETP activity, leading to an increase in high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The rationale for its development was based on the inverse epidemiological relationship between HDL-C and the risk of coronary artery disease.[2] Non-invasive imaging techniques such as MRI and PET/CT are invaluable tools in clinical trials to directly visualize and quantify the structural and inflammatory changes in the arterial wall in response to therapeutic interventions.[1][3] The dal-PLAQUE trial was a phase 2b, double-blind, multicenter study designed to assess the safety and efficacy of **Dalcetrapib** on atherosclerotic plaque burden and inflammation using these advanced imaging modalities as primary endpoints.[1][3]

Data Presentation

The following tables summarize the key quantitative data from the dal-PLAQUE trial, comparing the effects of **Dalcetrapib** to placebo.

Table 1: MRI-Assessed Changes in Carotid Artery Plaque Burden at 24 Months

Parameter	Placebo Group (n=49)	Dalcetrapib Group (n=52)	Change from Baseline Relative to Placebo (90% CI)	Nominal p-value
Total Vessel Area (mm ²)	Increase	Smaller Increase	-4.01 mm ² (-7.23 to -0.80)	0.04 ^[1]
Wall Area (mm ²)	Increase	Smaller Increase	-2.20 mm ² (-4.54 to 0.13)	Not Significant ^[1]
Normalized Wall Index (%)	Increase	Smaller Increase	+0.60% (-1.2 to 2.5)	Not Significant ^[1]

Table 2: PET/CT-Assessed Changes in Arterial Inflammation

Parameter	Timepoint	Placebo Group	Dalcetrapib Group	Change from Baseline Relative to Placebo (90% CI)	Nominal p-value
Index Vessel Most-Diseased-Segment Target-to-Background Ratio (TBR)	6 Months	No significant change	No significant change	Not different between groups	Not Significant[1]
Carotid Artery Most-Diseased-Segment TBR	6 Months	Increase	7% Reduction	-7.3% (-13.5 to -0.8)	0.07[1]

Experimental Protocols

dal-PLAQUE Clinical Trial Protocol

This protocol outlines the key methodologies employed in the dal-PLAQUE study.

- Study Design: A phase 2b, double-blind, randomized, placebo-controlled, multicenter trial.[1][3]
- Patient Population: 130 patients (aged 18-75 years) with or at high risk of coronary heart disease were randomized.[1]
- Intervention:
 - Dalcetrapib 600 mg/day[1]
 - Placebo daily[1]

- Duration: 24 months[1]

d. Imaging Schedule:

- Baseline: MRI and PET/CT scans were performed before randomization.[3]
- Follow-up PET/CT: 3 and 6 months.[3]
- Follow-up MRI: 6, 12, and 24 months.[3]

MRI Protocol for Atherosclerosis Assessment

This protocol provides a representative methodology for quantitative assessment of carotid artery atherosclerosis based on techniques used in the dal-PLAQUE and similar studies.

a. Patient Preparation: No specific patient preparation is typically required for carotid MRI.

b. MRI System: 1.5T or 3.0T MRI scanner.

c. Imaging Coils: Phased-array surface coils are used to enhance the signal-to-noise ratio in the carotid arteries.

d. MRI Sequences: A multi-sequence protocol is employed to characterize different plaque components:

- Time-of-Flight (TOF) Angiography: To localize the carotid bifurcation and areas of stenosis.
- T1-weighted (T1w) Black-Blood Imaging: Provides information on plaque morphology and can identify intraplaque hemorrhage.
- T2-weighted (T2w) Black-Blood Imaging: Useful for identifying the lipid-rich necrotic core and inflammation.
- Proton Density-weighted (PDw) Black-Blood Imaging: Provides good contrast between the vessel wall and surrounding tissues.
- Contrast-Enhanced T1-weighted (CE-T1w) Imaging: Gadolinium-based contrast agents are used to enhance areas of inflammation and neovascularization within the plaque.

e. Representative MRI Sequence Parameters (for 3.0T):

Sequence	Repetition Time (TR)	Echo Time (TE)	Flip Angle	Slice Thickness
TOF	20-30 ms	3-7 ms	20-30°	1-2 mm
T1w Black-Blood	500-800 ms	10-20 ms	90°	2 mm
T2w Black-Blood	2000-3000 ms	40-80 ms	90°	2 mm
PDw Black-Blood	2000-3000 ms	10-20 ms	90°	2 mm
CE-T1w Black-Blood	500-800 ms	10-20 ms	90°	2 mm

f. Image Analysis:

- Manual or semi-automated segmentation of the inner (lumen) and outer vessel wall boundaries on each axial image slice.
- Calculation of quantitative metrics:
 - Total Vessel Area (TVA): Area within the outer wall boundary.
 - Lumen Area (LA): Area within the inner wall boundary.
 - Wall Area (WA): $TVA - LA$.
 - Normalized Wall Index (NWI): WA / TVA .
 - Plaque Composition Analysis: Segmentation of different plaque components (e.g., lipid-rich necrotic core, calcification, hemorrhage) based on their signal characteristics across the different weighted images.

PET/CT Protocol for Vascular Inflammation

This protocol details the methodology for assessing arterial wall inflammation using 18F-Fluorodeoxyglucose (FDG) PET/CT.

a. Patient Preparation:

- Fasting: Patients should fast for at least 6 hours prior to ^{18}F -FDG injection to minimize physiological glucose uptake in the myocardium and improve image quality.
- Blood Glucose: Blood glucose levels should be checked before tracer injection and should ideally be below 150 mg/dL.

b. Radiotracer and Administration:

- Radiotracer: ^{18}F -FDG.
- Dose: A typical intravenous dose is 370 MBq (10 mCi), adjusted for body weight.
- Uptake Time: Imaging is performed approximately 90-180 minutes after ^{18}F -FDG injection to allow for tracer uptake in inflammatory cells and clearance from the blood pool.

c. PET/CT Acquisition:

- Scanner: A hybrid PET/CT scanner.
- CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization of the PET signal. A contrast-enhanced CT can be performed for better anatomical delineation of the vessel wall.
- PET Scan: PET data is acquired over the region of interest (e.g., neck and chest to cover the carotid arteries and aorta).

d. Image Analysis:

- Image Reconstruction: PET images are reconstructed using an iterative algorithm with attenuation correction.
- Region of Interest (ROI) Placement: ROIs are drawn on the co-registered CT images around the arterial wall of interest (e.g., carotid artery, aorta) on multiple axial slices.
- Quantification of ^{18}F -FDG Uptake:

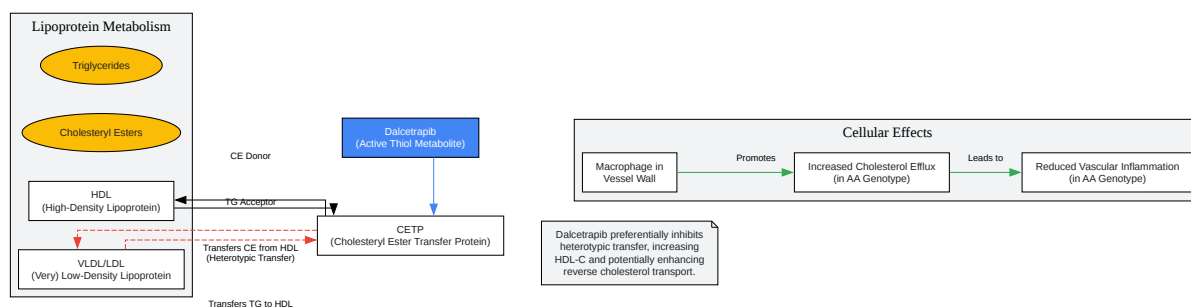
- Standardized Uptake Value (SUV): The mean and maximum SUV (SUVmean and SUVmax) are calculated within the arterial ROIs.
- Target-to-Background Ratio (TBR): To correct for blood pool activity, the arterial SUV is normalized to the SUV of a background region, typically the jugular vein or superior vena cava. TBR is calculated as:

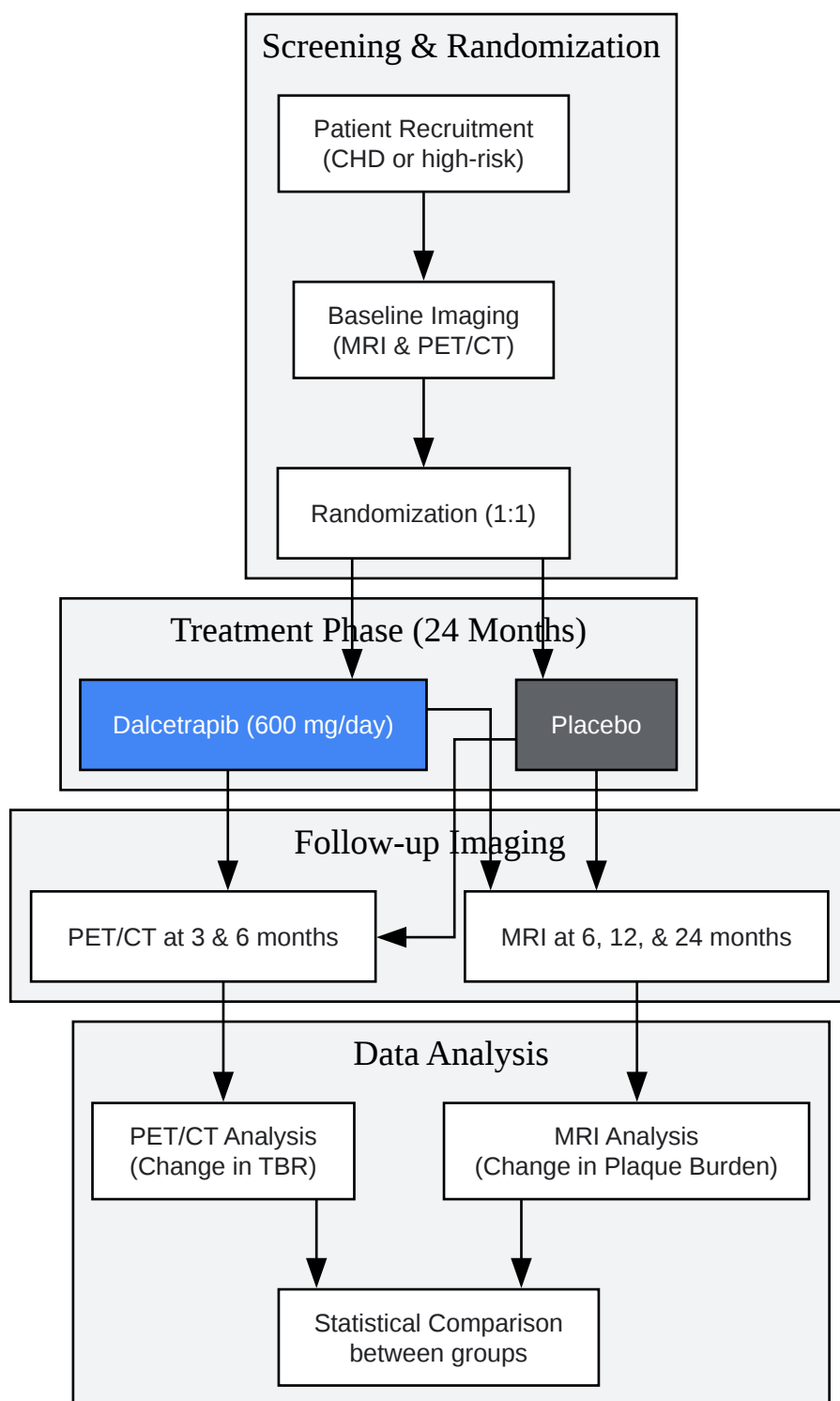
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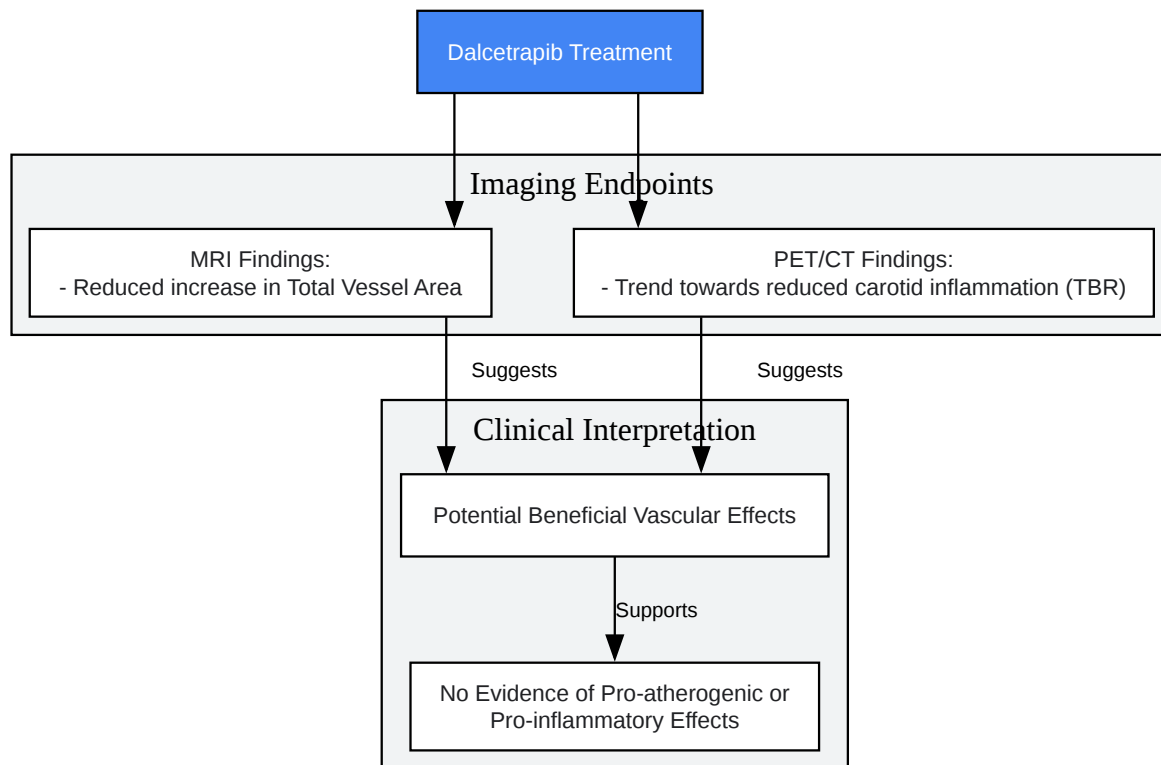
$$TBR = SUV_{max} (artery) / SUV_{mean} (vein)$$

- The most-diseased-segment TBR is often reported, which is the average TBR of the 1-2 cm segment with the highest 18F-FDG uptake.

Visualizations







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